2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-9-5-3-6-10(16)12(9)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-7,13,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLGCVFNSELGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the reaction of 2-chloro-6-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a cyclization process to form the quinazolinone ring. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one and related compounds:
Structural and Functional Insights
Core Heterocycle Differences: Quinazolinone vs. Quinolinone: The quinazolinone core (two nitrogens) versus quinolinone (one nitrogen) alters electron distribution and hydrogen-bonding capabilities. Quinazolinones are more polar, enhancing interactions in coordination polymers , while quinolinones may exhibit better membrane permeability in drug design . Triazole (Epoxiconazole): The triazole ring’s planar structure and nitrogen-rich environment enable strong binding to fungal cytochrome P450 enzymes, a mechanism distinct from quinazolinone derivatives .
Substituent Effects: Halogenated Phenyl Groups: The 2-chloro-6-fluorophenyl group in the target compound contributes to steric bulk and electron-withdrawing effects, stabilizing MOFs via C–H···O and N–H···O hydrogen bonds . In contrast, non-halogenated analogs (e.g., hydroxyethyl-substituted quinazolinone) prioritize solubility over rigidity . Amino vs. Hydroxyethyl Groups: Amino groups in 6-amino-tetrahydroquinazolin-2-one facilitate hydrogen bonding in biological targets, while hydroxyethyl groups improve aqueous solubility for drug delivery .
Pharmaceuticals: Quinazolinone derivatives are explored for kinase inhibition, whereas triazoles like epoxiconazole target fungal enzymes .
Research Findings and Data Tables
Crystallographic Data Comparison
Physicochemical Properties
| Property | Target Compound | 6-Amino-tetrahydroquinazolin-2-one | Epoxiconazole |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 3.5 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Melting Point | >250°C (decomp.) | 180–185°C | 144°C |
Biological Activity
2-(2-chloro-6-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula with a molecular weight of approximately 300.75 g/mol. Its unique features include a chloro and a fluorine substituent that enhance its biological activity through increased lipophilicity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazolinone exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentrations (MIC)
A comparative analysis of various derivatives indicates that the MIC values for related compounds range from 100 µg/mL to 400 µg/mL against several bacterial strains. The following table summarizes the MIC results for selected compounds:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 100 | Staphylococcus aureus |
| Compound B | 200 | Escherichia coli |
| Compound C | 400 | Pseudomonas aeruginosa |
These findings suggest that the presence of halogen atoms in the structure significantly contributes to the antimicrobial efficacy.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of related tetrahydroquinazolinones on human cancer cell lines (HepG2 and MCF-7), it was found that:
- Compound D exhibited an IC50 value of 15 µM against HepG2 cells.
- Compound E showed an IC50 value of 30 µM against MCF-7 cells.
These results highlight the potential for developing new anticancer agents based on this scaffold.
Enzyme Inhibition
Another area of research focuses on the enzyme inhibitory activity of tetrahydroquinazolinones. Specifically, these compounds have been investigated for their ability to inhibit bacterial topoisomerases, which are crucial for DNA replication.
Inhibition Studies
Inhibition assays revealed:
- Compound F demonstrated an IC50 value of 0.012 µg/mL against S. aureus topoisomerase IV.
- Compound G showed effective inhibition with an IC50 value of 0.008 µg/mL.
These findings suggest that the structural modifications in tetrahydroquinazolinones can lead to selective inhibition of bacterial enzymes without affecting human equivalents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components:
- The chloro and fluoro groups enhance lipophilicity and improve binding affinity to biological targets.
- The tetrahydroquinazoline core is essential for maintaining the necessary conformation for biological interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
